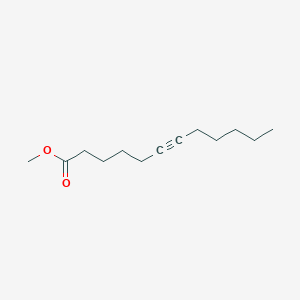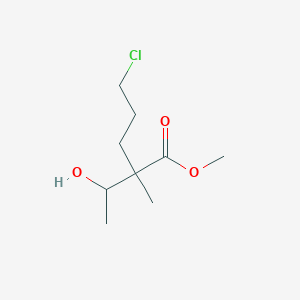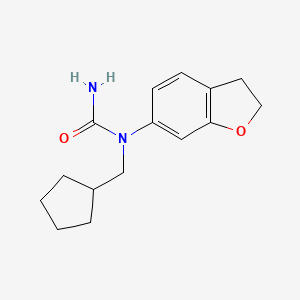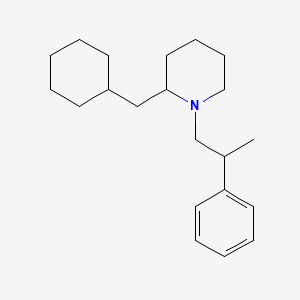![molecular formula C8H11N5O2 B14607628 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester CAS No. 59772-83-7](/img/structure/B14607628.png)
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, nitriles can be treated with sodium azide and triethylammonium chloride in nitrobenzene using a microwave reactor . This method is advantageous due to its efficiency and ability to produce high yields even with sterically hindered substrates.
化学反应分析
Types of Reactions
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
科学研究应用
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and bioavailability of pharmaceutical agents.
Material Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including explosives and rocket fuels.
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions, which are useful in catalysis and material science.
作用机制
The mechanism by which 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester exerts its effects involves its ability to mimic carboxylic acids. The tetrazole ring can act as a bioisostere, replacing carboxylic acid groups in biological systems. This substitution can enhance the compound’s stability and resistance to metabolic degradation . The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.
相似化合物的比较
Similar Compounds
1H-Tetrazole-5-carboxylic acid ethyl ester: This compound is similar in structure but lacks the pyrazole ring, making it less versatile in certain applications.
5-Substituted 1H-tetrazoles: These compounds are commonly used as carboxylic acid surrogates in medicinal chemistry.
Uniqueness
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is unique due to its fused ring structure, which combines the properties of both pyrazole and tetrazole rings. This dual functionality allows for a broader range of applications and enhances its stability and reactivity compared to simpler tetrazole derivatives.
属性
CAS 编号 |
59772-83-7 |
|---|---|
分子式 |
C8H11N5O2 |
分子量 |
209.21 g/mol |
IUPAC 名称 |
ethyl 1,6-dimethylpyrazolo[5,1-e]tetrazole-7-carboxylate |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-8(14)6-5(2)9-13-7(6)12(3)10-11-13/h4H2,1-3H3 |
InChI 键 |
KDZLRPHNADHVJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2N(N=NN2N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
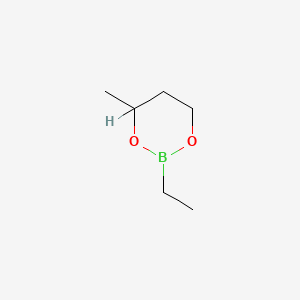

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
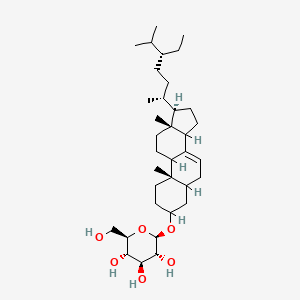
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
